1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . This class of compounds has been identified to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate with IC50s in the low micromolar range .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involves a high-throughput screening strategy . The synthesis process has been optimized, leading to improved biochemical potencies, improved cellular ALDH inhibition in HGSOC cell lines, and substantial improvements in microsomal stability .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. The 4-fluorobenzyl portion is projected towards the two copper ions (CuA and CuB) engaging π-stacking interaction with H263 and hydrophobic contacts with V283 and A286 .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The compound has been found to inhibit the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate . It also exhibits promising antifungal activity .
Scientific Research Applications
Pyrazolo[3,4-d]pyrimidine Derivatives in Anticonvulsant and Antidepressant Activities
Pyrazolo[3,4-d]pyrimidine derivatives have shown significant potential in pharmacological research, particularly in the development of anticonvulsant and antidepressant drugs. A study highlighted the synthesis and evaluation of such derivatives, demonstrating that some compounds exhibited potent anticonvulsant and antidepressant properties, surpassing the efficacy of reference drugs like carbamazepine and fluoxetine (Zhang et al., 2016).
Inhibitor of Phosphodiesterase 9 (PDE9) for Alzheimer's Treatment
Another study focused on 1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691), a potent and selective inhibitor of PDE9, which is under preclinical development for treating Alzheimer's disease. This compound effectively inhibits human and murine PDE9 activity and has shown potential in enhancing intracellular cGMP levels, indicating its therapeutic relevance (Wunder et al., 2005).
Synthesis and Anticonvulsant Activity of Pyrazolo[3,4-d]pyrimidines
Research on the synthesis of analogs of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine and their anticonvulsant activity revealed that pyrazolo[3,4-d]pyrimidine analogs displayed varying degrees of anticonvulsant effects. These findings contribute to the understanding of how structural modifications impact anticonvulsant activities (Kelley et al., 1995).
Synthesis of Novel Dihydropyrazolo[1,5-c]pyrimidin Derivatives
A study conducted in 2008 reported the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin derivatives. These compounds have been characterized and compared with their analogues, highlighting their pharmacological properties, including antitumor and anti-inflammatory effects (Önal et al., 2008).
Antagonists of Adenosine A2 Receptor
Research on derivatives of imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine and pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine demonstrated their interaction with adenosine A2 and A1 receptors. Certain compounds showed a high degree of activity as A2 antagonists, suggesting their potential in therapeutic applications (Gatta et al., 1993).
Future Directions
The future directions for the research and development of this compound could involve further optimization of the synthesis process, exploration of its other potential biological activities, and evaluation of its safety and toxicity. The compound has shown promising results in inhibiting the cyclin-dependent kinase (CDK) 4/cyclin D1 complex-mediated phosphorylation of a protein substrate and in exhibiting antifungal activity . Therefore, it could be further explored for its potential applications in medical and agricultural fields.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c13-8-3-1-7(2-4-8)6-17-10-9(5-14-17)11(18)16-12(19)15-10/h1-5H,6H2,(H2,15,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWYFHAREFOXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=N2)C(=O)NC(=S)N3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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